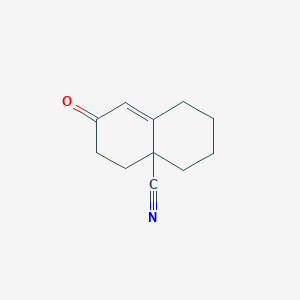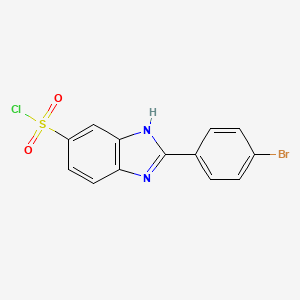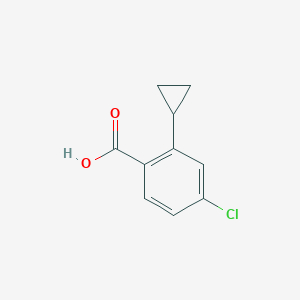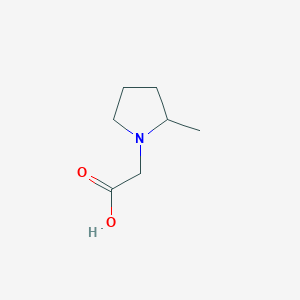![molecular formula C13H15N3O2 B13164919 6-[(Piperidin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13164919.png)
6-[(Piperidin-1-yl)carbonyl]-1,3-benzoxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Piperidine-1-carbonyl)-1,3-benzoxazol-2-amine is an organic compound that features a benzoxazole ring substituted with a piperidine-1-carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidine-1-carbonyl)-1,3-benzoxazol-2-amine typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized through the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.
Introduction of Piperidine-1-carbonyl Group: The piperidine-1-carbonyl group can be introduced via an acylation reaction. This involves reacting the benzoxazole core with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-(Piperidine-1-carbonyl)-1,3-benzoxazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
科学的研究の応用
6-(Piperidine-1-carbonyl)-1,3-benzoxazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
作用機序
The mechanism of action of 6-(Piperidine-1-carbonyl)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets. The piperidine-1-carbonyl group can interact with enzymes or receptors, modulating their activity. The benzoxazole ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
類似化合物との比較
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring.
Benzoxazole: A heterocyclic compound with a fused benzene and oxazole ring.
Uniqueness
6-(Piperidine-1-carbonyl)-1,3-benzoxazol-2-amine is unique due to the combination of the benzoxazole and piperidine-1-carbonyl moieties. This combination imparts specific chemical and biological properties that are not present in the individual components.
特性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC名 |
(2-amino-1,3-benzoxazol-6-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C13H15N3O2/c14-13-15-10-5-4-9(8-11(10)18-13)12(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2,(H2,14,15) |
InChIキー |
FDUPDIJQJCJVPR-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C(=O)C2=CC3=C(C=C2)N=C(O3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Fluoro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B13164838.png)







![6-amino-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13164876.png)

![1-{Octahydrocyclopenta[b]pyrrol-1-yl}prop-2-yn-1-one](/img/structure/B13164901.png)



